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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to understanding and mitigating photobleaching of

Atto 565 NHS ester in fluorescence microscopy applications.

Frequently Asked Questions (FAQs) and
Troubleshooting
Q1: My Atto 565 signal is fading rapidly during image acquisition. What is happening?

A1: You are likely observing photobleaching, a process where the fluorescent dye permanently

loses its ability to fluoresce due to photo-induced damage.[1][2] Atto 565, while having high

photostability, can still photobleach under intense or prolonged illumination.[3][4][5][6][7]

Q2: What are the key factors that influence the photobleaching of Atto 565?

A2: Several factors contribute to photobleaching:

Illumination Intensity: Higher light intensity from lasers or lamps accelerates photobleaching.

[1][2]

Exposure Time: Longer exposure to excitation light increases the cumulative photodamage.
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Excitation Wavelength: While Atto 565 is most efficiently excited between 545 - 575 nm,

higher energy (shorter wavelength) light can increase phototoxicity.[3][6]

Oxygen Concentration: The presence of molecular oxygen can lead to the formation of

reactive oxygen species (ROS) that chemically damage the fluorophore.[1]

Local Environment: The chemical environment surrounding the dye, including the mounting

medium and the presence of oxidizing or reducing agents, can significantly impact its

photostability.[8]

Q3: How can I minimize photobleaching of my Atto 565-labeled sample?

A3: You can employ several strategies to reduce photobleaching:

Reduce Illumination Intensity: Use the lowest laser power or lamp intensity necessary to

obtain a good signal-to-noise ratio. Neutral density filters can be used to attenuate the

excitation light.[1][2]

Minimize Exposure Time: Keep the shutter closed when not acquiring images and use the

shortest possible exposure time for your detector.

Use Antifade Reagents: Incorporate commercially available or self-made antifade mounting

media. These reagents work by scavenging reactive oxygen species.[2][9] Common

components include n-propyl gallate (NPG), p-phenylenediamine (PPD), and Trolox.[9][10]

Deoxygenate the Sample: For fixed samples, using an oxygen scavenging system (e.g.,

glucose oxidase and catalase) in your imaging buffer can significantly reduce

photobleaching.

Optimize Imaging Conditions: Choose appropriate imaging buffers and ensure the pH is

optimal for both your sample and the dye.

Q4: Are there specific antifade reagents that work well with Atto 565?

A4: Yes, studies have shown that mixtures of antifade reagents can be effective. For instance,

a combination of n-propyl gallate (NPG) with ascorbic acid (AA) and/or Trolox (TX) has been

shown to increase the photobleaching lifetime of Atto 565.[10]
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Q5: My sample is still photobleaching even with an antifade mountant. What else can I do?

A5: If you are still experiencing significant photobleaching, consider the following:

Check the Age of Your Antifade: Antifade reagents can lose their effectiveness over time,

especially if exposed to light and air. Prepare fresh antifade solutions or use a fresh bottle of

commercial mountant.

Ensure Proper Mounting: Ensure your coverslip is properly sealed to prevent the mounting

medium from evaporating and to limit oxygen diffusion.

Re-evaluate Labeling Density: Over-labeling your target molecule can sometimes lead to

quenching and an apparent decrease in signal that can be mistaken for photobleaching.

Consider a Different Fluorophore: If photobleaching remains a critical issue for your specific

application, you might consider a more photostable dye from a different chemical class,

although Atto 565 is already known for its high photostability.[3][4][5][6][7]

Quantitative Data: Atto 565 Optical Properties
The following table summarizes the key optical properties of Atto 565. Understanding these

properties is crucial for optimizing imaging conditions and minimizing photobleaching.

Property Value Reference

Maximum Excitation

Wavelength (λabs)
564 nm [5][6][11]

Maximum Emission

Wavelength (λfl)
590 nm [5][6][11]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M⁻¹cm⁻¹ [4][5][6][11]

Fluorescence Quantum Yield

(ηfl)
90% [4][5][6][11]

Fluorescence Lifetime (τfl) 4.0 ns [5][6]
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Experimental Protocols
Protocol 1: Assessing Photobleaching Rate of Atto 565
Objective: To quantify the rate of photobleaching of an Atto 565-labeled sample under specific

imaging conditions.

Materials:

Atto 565-labeled sample (e.g., fixed cells with labeled proteins)

Fluorescence microscope with a suitable filter set for Atto 565

Imaging software capable of time-lapse acquisition and intensity measurement

Mounting medium (with and without antifade for comparison)

Methodology:

Prepare your Atto 565-labeled sample and mount it using your chosen mounting medium.

Locate a region of interest (ROI) on the sample.

Set the microscope imaging parameters (e.g., laser power, exposure time, gain) to the

settings you intend to use for your experiment. Keep these settings constant throughout the

experiment.

Acquire a time-lapse series of images of the ROI. For example, capture an image every 5

seconds for a total of 5 minutes.

Using your imaging software, measure the mean fluorescence intensity of the ROI in each

image of the time-lapse series.

Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

The rate of decay of this curve represents the photobleaching rate. You can fit this curve to

an exponential decay function to determine the photobleaching time constant.
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Protocol 2: Evaluating the Efficacy of Antifade Reagents
Objective: To compare the effectiveness of different antifade reagents in minimizing Atto 565

photobleaching.

Materials:

Identical Atto 565-labeled samples

A set of different mounting media:

Control (e.g., PBS/glycerol)

Mounting medium with Antifade A (e.g., n-propyl gallate)

Mounting medium with Antifade B (e.g., Trolox)

Mounting medium with a combination of antifades (e.g., NPG + Trolox)

Fluorescence microscope and imaging software as in Protocol 1

Methodology:

Mount your identical Atto 565-labeled samples with each of the different mounting media.

For each sample, follow the procedure outlined in Protocol 1 to measure the photobleaching

rate. It is critical to use the exact same imaging parameters for all samples.

Plot the normalized fluorescence intensity versus time for each antifade condition on the

same graph.

Compare the decay curves. A slower decay indicates better protection against

photobleaching. The photobleaching lifetimes can be quantitatively compared to determine

the most effective antifade reagent or combination.

Visualizing Photobleaching and Mitigation Pathways
The following diagrams illustrate the conceptual pathways of photobleaching and the

mechanism of action for antifade reagents.
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Caption: The Jablonski diagram illustrating the photobleaching process.
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Caption: Mechanism of action for antifade reagents in mitigating photobleaching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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